molecular formula C11H10FNO2 B1529335 Ethyl 2-cyano-2-(3-fluorophenyl)acetate CAS No. 683220-23-7

Ethyl 2-cyano-2-(3-fluorophenyl)acetate

Cat. No.: B1529335
CAS No.: 683220-23-7
M. Wt: 207.2 g/mol
InChI Key: NZDDOGDUKXFCRY-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(3-fluorophenyl)acetate is an organic compound with the molecular formula C11H10FNO2 and a molecular weight of 207.2 g/mol . It is a liquid at room temperature and is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-(3-fluorophenyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluorobenzyl cyanide with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(3-fluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-2-(3-fluorophenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various nucleophilic addition reactions. The fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-2-(3-fluorophenyl)acetate is unique due to the position of the fluorine atom on the phenyl ring, which can significantly affect its chemical reactivity and biological interactions. This positional isomerism can lead to differences in the compound’s properties and applications compared to its analogs .

Biological Activity

Ethyl 2-cyano-2-(3-fluorophenyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound features a cyano group attached to an ethyl acetate moiety with a fluorinated phenyl ring. This structure contributes to its reactivity and biological activity. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The cyano group acts as an electrophile, allowing it to participate in nucleophilic reactions within biological systems. The fluorophenyl moiety may enhance binding affinity to specific proteins or enzymes, influencing their activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound demonstrates analgesic activity. Studies have reported its effectiveness in reducing pain responses in animal models, indicating its potential as a therapeutic agent for pain management.

Data Table: Biological Activities Summary

Biological Activity Mechanism References
Anti-inflammatoryInhibition of inflammatory enzymes
AnalgesicReduction of pain responses
Enzyme inhibitionInteraction with specific proteins

Case Studies

  • Anti-inflammatory Study : A study explored the effects of this compound on a murine model of inflammation. The results indicated a significant reduction in edema and inflammatory markers, supporting its use as an anti-inflammatory agent.
  • Analgesic Efficacy : In another study, the compound was tested for analgesic effects using the formalin test in rats. The results showed a notable decrease in pain behavior, suggesting its potential for managing acute pain conditions.

Synthesis and Applications

This compound can be synthesized through various methods, including nucleophilic substitution reactions and condensation reactions involving cyanoacetic acid derivatives . Its applications extend beyond medicinal chemistry; it serves as a building block for synthesizing more complex organic molecules and specialty chemicals.

Properties

IUPAC Name

ethyl 2-cyano-2-(3-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDDOGDUKXFCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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